molecular formula C12H25ClN2O B1382947 N-(4-aminocyclohexyl)hexanamide hydrochloride CAS No. 1587534-37-9

N-(4-aminocyclohexyl)hexanamide hydrochloride

Cat. No.: B1382947
CAS No.: 1587534-37-9
M. Wt: 248.79 g/mol
InChI Key: OFJRHRSHMQHJBJ-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)hexanamide hydrochloride is a chemical compound with the molecular formula C₁₂H₂₅ClN₂O and a molecular weight of 248.79 g/mol This compound is known for its unique structure, which includes an aminocyclohexyl group and a hexanamide moiety

Preparation Methods

The synthesis of N-(4-aminocyclohexyl)hexanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminocyclohexanol and hexanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane and a base such as triethylamine.

    Formation of Intermediate: The reaction between 4-aminocyclohexanol and hexanoyl chloride results in the formation of an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4-aminocyclohexyl)hexanamide hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(4-aminocyclohexyl)hexanamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)hexanamide hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects on cellular pathways and processes are subjects of ongoing research, aiming to elucidate its precise mechanism of action.

Comparison with Similar Compounds

N-(4-aminocyclohexyl)hexanamide hydrochloride can be compared with other similar compounds, such as:

  • N-(4-aminocyclohexyl)butanamide hydrochloride
  • N-(4-aminocyclohexyl)pentanamide hydrochloride
  • N-(4-aminocyclohexyl)heptanamide hydrochloride

These compounds share similar structural features but differ in the length of the carbon chain attached to the aminocyclohexyl group. The uniqueness of this compound lies in its specific carbon chain length, which may influence its chemical properties and biological activities .

Properties

IUPAC Name

N-(4-aminocyclohexyl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11;/h10-11H,2-9,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJRHRSHMQHJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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